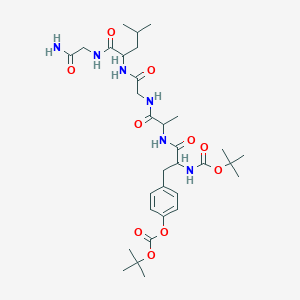
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide, also known as Boc-Tyr-Ala-Gly-Leu-Gly-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is not fully understood. However, it is believed to act as a competitive inhibitor of proteases and peptidases. The peptide can also interact with receptors and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases and peptidases, which play a crucial role in many biological processes. The peptide can also interact with receptors and proteins, leading to downstream signaling events. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its stability and solubility in aqueous solutions. The peptide is also relatively easy to synthesize using SPPS technique. However, one of the limitations of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its susceptibility to proteases and peptidases, which can degrade the peptide and affect its activity.
Direcciones Futuras
There are numerous future directions for the use of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 in scientific research. One potential application is in the development of novel protease inhibitors for the treatment of various diseases. The peptide can also be used as a tool for studying protein-protein interactions and receptor-ligand interactions. Further research is needed to fully understand the mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc protecting group is used to protect the N-terminal of the peptide, while the side chains of Tyr, Ala, Gly, and Leu are protected using tert-butoxycarbonyl (Boc) groups. The final product is obtained by cleaving the peptide from the solid support and removing the protecting groups.
Aplicaciones Científicas De Investigación
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has numerous applications in scientific research. It is widely used as a substrate for enzymes such as proteases and peptidases. The peptide can also be used as a model compound for studying protein folding and stability. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been used as a tool for studying protein-protein interactions and receptor-ligand interactions.
Propiedades
IUPAC Name |
[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIRGSTEJPVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

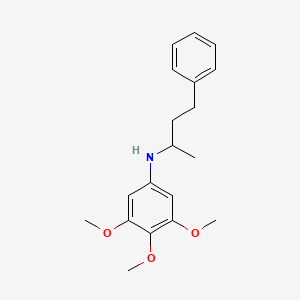

![N-[3-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B5058337.png)
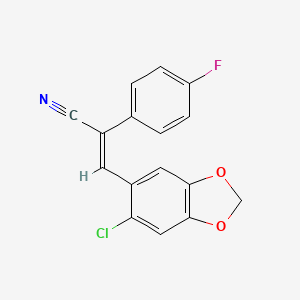
![N-(4-chlorophenyl)-3,5-dinitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B5058376.png)
![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)
![1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5058391.png)
![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)
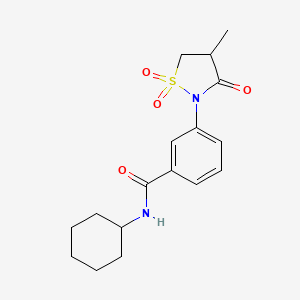
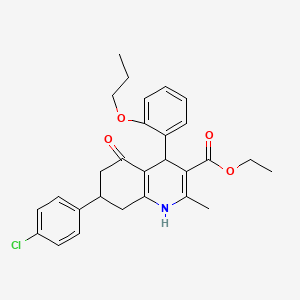

![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)